molecular formula C21H24N2O4 B15000203 6-methoxy-1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

6-methoxy-1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B15000203
M. Wt: 368.4 g/mol
InChI Key: GSCJCQICYDNKFZ-UHFFFAOYSA-N
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Description

6-methoxy-1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a complex organic compound that belongs to the beta-carboline family. Beta-carbolines are known for their diverse biological activities, including potential anticancer, antimicrobial, and psychoactive properties. This particular compound is characterized by its multiple methoxy groups, which can influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline typically involves multi-step organic reactions. One common method starts with the condensation of 3,4,5-trimethoxyphenylacetonitrile with 6-methoxytryptamine under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced using sodium borohydride to yield the desired beta-carboline compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its fully reduced form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Fully reduced beta-carboline.

    Substitution: Halogenated beta-carboline derivatives.

Scientific Research Applications

6-methoxy-1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its psychoactive effects and potential use in treating neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-methoxy-1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors in the brain, influencing neurotransmitter release and uptake. Additionally, its methoxy groups may enhance its ability to cross the blood-brain barrier, increasing its efficacy in neurological applications.

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline with similar psychoactive properties.

    Harmaline: Known for its use in traditional medicine and similar biological activities.

    Tetrahydroharmine: Shares structural similarities and potential therapeutic applications.

Uniqueness

6-methoxy-1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to its multiple methoxy groups, which can enhance its solubility and bioavailability. This structural feature may also contribute to its distinct pharmacological profile, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

6-methoxy-1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C21H24N2O4/c1-24-13-5-6-16-15(11-13)14-7-8-22-19(20(14)23-16)12-9-17(25-2)21(27-4)18(10-12)26-3/h5-6,9-11,19,22-23H,7-8H2,1-4H3

InChI Key

GSCJCQICYDNKFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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